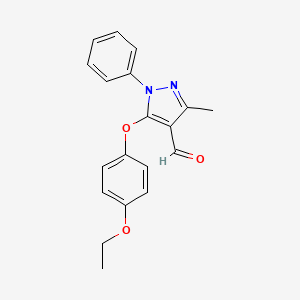
5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 882221-21-8) is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.36 g/mol. The compound features a pyrazole core substituted with an ethoxyphenoxy group and a phenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
1. Antitumor Activity
Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : They often target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
- Case Study : In vitro studies demonstrated that certain pyrazoles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for use in combination therapies with established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Research Findings : Studies on related pyrazole derivatives indicated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing efficacy comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
Pyrazoles also display antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, indicating potential use as antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
| Antimicrobial | Activity against bacteria/fungi |
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the effects of various synthesized pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .
Case Study 2: Anti-inflammatory Action
Research focused on the anti-inflammatory effects of a series of pyrazole derivatives showed that some compounds significantly reduced inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-9-11-17(12-10-16)24-19-18(13-22)14(2)20-21(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPVXDSCAFOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














